molecular formula C7H2BrClFNO2S B1411888 3-Bromo-4-cyano-2-fluorobenzenesulfonyl chloride CAS No. 1694593-35-5

3-Bromo-4-cyano-2-fluorobenzenesulfonyl chloride

Cat. No. B1411888
CAS RN: 1694593-35-5
M. Wt: 298.52 g/mol
InChI Key: STQDDKGXJCMKBN-UHFFFAOYSA-N
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Description

3-Bromo-4-cyano-2-fluorobenzenesulfonyl chloride (BCFBSCl) is an important reagent in organic synthesis, as it is a useful intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. BCFBSCl is also used in the preparation of several important intermediates and drugs, such as the antidiabetic drug glimepiride. In addition, BCFBSCl is used in the synthesis of a variety of other compounds, such as polymers, dyes, and surfactants.

Scientific Research Applications

3-Bromo-4-cyano-2-fluorobenzenesulfonyl chloride is used in a variety of scientific research applications, including in the synthesis of pharmaceuticals and other organic compounds. In addition, this compound is used in the synthesis of a variety of polymers, dyes, and surfactants. This compound is also used in the preparation of several important intermediates and drugs, such as the antidiabetic drug glimepiride. This compound has also been used in the synthesis of a variety of other compounds, such as peptide derivatives, amino acids, and other organic compounds.

Mechanism of Action

3-Bromo-4-cyano-2-fluorobenzenesulfonyl chloride is a useful reagent in organic synthesis due to its ability to react with a variety of compounds. The reaction of this compound with a compound typically involves the formation of a sulfonyl chloride, which can then be used to form a variety of other compounds. The reaction of this compound with bromine produces a brominated sulfonyl chloride, which can then be used to form a variety of other compounds.
Biochemical and Physiological Effects
This compound has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. However, the biochemical and physiological effects of this compound are not well understood. It is known that this compound can cause irritation to the skin and eyes, and it can also be toxic to aquatic organisms. Therefore, it is important to use caution when handling this compound, and to wear protective clothing and eyewear when working with the compound.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Bromo-4-cyano-2-fluorobenzenesulfonyl chloride in laboratory experiments is that it is a relatively inexpensive reagent, and it is readily available. In addition, this compound is a useful intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. However, this compound can be toxic and irritating to the skin and eyes, and it can also be toxic to aquatic organisms. Therefore, it is important to use caution when handling this compound, and to wear protective clothing and eyewear when working with the compound.

Future Directions

There are a number of potential future directions for the use of 3-Bromo-4-cyano-2-fluorobenzenesulfonyl chloride. For example, this compound can be used as a catalyst in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. In addition, this compound can be used in the synthesis of a variety of polymers, dyes, and surfactants. Furthermore, this compound can be used in the preparation of several important intermediates and drugs, such as the antidiabetic drug glimepiride. Finally, this compound can be used in the synthesis of a variety of other compounds, such as peptide derivatives, amino acids, and other organic compounds.

properties

IUPAC Name

3-bromo-4-cyano-2-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClFNO2S/c8-6-4(3-11)1-2-5(7(6)10)14(9,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQDDKGXJCMKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Br)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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